3-Bromo-7-chloro-6-quinolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSKWMEMNPXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-7-chloro-6-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 3-Bromo-7-chloro-6-quinolinol, a halogenated quinolinol derivative with potential applications in medicinal chemistry and drug discovery. Quinoline scaffolds are of significant interest due to their presence in a wide array of therapeutic agents.[1] This document outlines a multi-step synthesis, commencing with commercially available starting materials and proceeding through the construction of the core quinoline structure, followed by regioselective halogenation. The rationale behind the strategic selection of each reaction step and the associated experimental protocols are detailed, underpinned by established principles of organic synthesis and supported by relevant literature.
Introduction and Strategic Overview
The synthesis of substituted quinolinols is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key pharmacophore in numerous FDA-approved drugs.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound presents a unique substitution pattern that warrants investigation for its potential biological activity.
The synthetic strategy detailed herein is designed to be efficient and provide control over the regiochemistry of halogenation. The proposed pathway commences with the synthesis of the 7-chloro-6-hydroxyquinoline core, followed by a selective bromination at the C3 position. This sequence is predicated on the directing effects of the substituents on the quinoline ring, which are crucial for achieving the desired isomer.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from 4-chloro-2-aminophenol. The overall transformation is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 7-Chloro-6-hydroxyquinolin-4(1H)-one via Gould-Jacobs Reaction
The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[2]
-
Reaction: 4-Chloro-2-aminophenol reacts with diethyl malonate in a two-stage process: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization.
Caption: The Gould-Jacobs reaction for the formation of the quinolinone core.
-
Experimental Protocol:
-
A mixture of 4-chloro-2-aminophenol (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The ethanol formed during the condensation is distilled off.
-
The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.
-
The solid is collected by filtration, washed with the hydrocarbon solvent, and dried to afford 7-chloro-6-hydroxyquinolin-4(1H)-one.
-
-
Causality and Trustworthiness: The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution. The use of a high-boiling, inert solvent ensures a uniform reaction temperature and facilitates the precipitation of the product upon cooling. This method is well-established and provides good yields of the desired quinolinone.[2]
Step 2: Conversion of 7-Chloro-6-hydroxyquinolin-4(1H)-one to 7-Chloro-6-quinolinol
The quinolinone intermediate is then converted to the fully aromatic 7-chloro-6-quinolinol. This transformation can be viewed as a reduction of the ketone and subsequent aromatization, though it is more commonly achieved via a chlorination/dechlorination sequence. A more direct approach involves conversion to the 4-chloroquinoline followed by reduction.
-
Reaction: The 4-oxo group is first converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4,7-dichloro-6-quinolinol can then be selectively de-chlorinated at the 4-position. However, a more direct reduction/aromatization is also plausible. For the purpose of this guide, we will focus on the chlorination/reduction route as it is a very common transformation for 4-quinolinones.[3]
-
Experimental Protocol (Two-step approach):
-
Chlorination:
-
7-Chloro-6-hydroxyquinolin-4(1H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[3]
-
The mixture is heated at reflux (around 110 °C) for 2-4 hours.[3]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
The solid 4,7-dichloro-6-quinolinol is collected by filtration, washed with water, and dried.
-
-
Reductive Dechlorination:
-
The 4,7-dichloro-6-quinolinol (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalyst, typically palladium on carbon (Pd/C, 5-10 mol%), is added.
-
The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite.
-
The solvent is evaporated under reduced pressure to yield 7-chloro-6-quinolinol.
-
-
-
Expertise and Rationale: The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) to a chloro group with POCl₃ is a standard and highly effective method in quinoline chemistry.[3] The subsequent selective removal of the 4-chloro substituent via catalytic hydrogenation is possible due to the higher reactivity of the chlorine at this position compared to the one on the benzene ring.
Step 3: Regioselective Bromination of 7-Chloro-6-quinolinol
The final step is the introduction of a bromine atom at the C3 position of the quinoline ring. The directing effects of the existing substituents are key to achieving the desired regioselectivity. The hydroxyl group at C6 is a strong activating group and ortho-, para-directing. The nitrogen in the quinoline ring is deactivating. The chloro group at C7 is a deactivating, ortho-, para-directing group. The pyridine ring of the quinoline is generally less reactive towards electrophilic substitution than the benzene ring. However, the C3 position is susceptible to electrophilic attack.
-
Reaction: 7-Chloro-6-quinolinol is treated with a suitable brominating agent.
Caption: Electrophilic bromination to yield the final product.
-
Experimental Protocol:
-
7-Chloro-6-quinolinol (1.0 eq) is dissolved in a suitable solvent, such as glacial acetic acid or chloroform.[4][5]
-
A solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise to the solution at room temperature, often with protection from light.[4][5]
-
Alternatively, N-bromosuccinimide (NBS) can be used as a milder and more selective brominating agent.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to destroy any excess bromine.
-
The product may precipitate from the reaction mixture or can be extracted with a suitable organic solvent.
-
The crude product is purified by recrystallization or column chromatography to afford pure this compound.
-
-
Mechanistic Considerations and Authoritative Grounding: The hydroxyl group at C6 strongly activates the benzene ring for electrophilic substitution, primarily at the ortho (C5) and para (C7, already substituted) positions. However, the pyridine ring, while generally deactivated, can undergo electrophilic substitution, with the C3 position being a site of moderate reactivity. The choice of solvent and brominating agent can influence the regioselectivity. Using a non-polar solvent can favor substitution on the pyridine ring. The synthesis of various brominated quinolines has been extensively studied, providing a strong basis for this proposed transformation.[4][5]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Gould-Jacobs Reaction | 4-Chloro-2-aminophenol | 7-Chloro-6-hydroxyquinolin-4(1H)-one | 60-80% |
| 2a | Chlorination | 7-Chloro-6-hydroxyquinolin-4(1H)-one | 4,7-Dichloro-6-quinolinol | 80-95% |
| 2b | Reductive Dechlorination | 4,7-Dichloro-6-quinolinol | 7-Chloro-6-quinolinol | 75-90% |
| 3 | Bromination | 7-Chloro-6-quinolinol | This compound | 50-70% |
Conclusion
This technical guide has detailed a robust and scientifically grounded synthetic pathway for this compound. By leveraging well-established named reactions and standard organic transformations, this guide provides researchers and drug development professionals with a clear roadmap for accessing this novel halogenated quinolinol. The provided protocols, along with the mechanistic insights, are intended to serve as a practical starting point for the laboratory synthesis and further investigation of the biological properties of this promising compound.
References
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El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Wang, W., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
Muscia, G., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Organic Syntheses. (1961). 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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An In-depth Technical Guide to 3-Bromo-7-chloroquinolin-6-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its versatile structure allows for functionalization at multiple positions, leading to a vast chemical space with a wide array of biological activities.[1] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[2][3] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activities of the quinoline scaffold, often enhancing their therapeutic potential.[3] This guide provides a comprehensive technical overview of a specific halogenated quinolinol, 3-bromo-7-chloroquinolin-6-ol, focusing on its synthesis, characterization, and potential applications in drug discovery, particularly in the context of oncology.
Physicochemical and Spectroscopic Properties of 3-Bromo-7-chloroquinolin-6-ol
Table 1: Predicted Physicochemical Properties of 3-Bromo-7-chloroquinolin-6-ol
| Property | Predicted Value/Characteristic | Rationale |
| IUPAC Name | 3-bromo-7-chloroquinolin-6-ol | Substituents are listed alphabetically, followed by the parent quinoline ring with the hydroxyl group indicated by the "-ol" suffix and its locant. |
| Molecular Formula | C₉H₅BrClNO | Based on the chemical structure. |
| Molecular Weight | ~274.5 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a solid at room temperature | Halogenated aromatic compounds are often crystalline solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic rings and halogens contribute to hydrophobicity, while the hydroxyl group provides some polarity. |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | The electron-withdrawing effects of the halogens and the quinoline nitrogen would influence the acidity of the hydroxyl group. |
Spectroscopic Characterization
The structural elucidation of 3-bromo-7-chloroquinolin-6-ol would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the positions of the bromine, chlorine, and hydroxyl substituents. Protons on the pyridine ring are typically found further downfield compared to those on the benzenoid ring.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the electronegative halogen and oxygen atoms would be shifted downfield.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Synthesis of 3-Bromo-7-chloroquinolin-6-ol: A Multi-step Approach
A plausible synthetic route to 3-bromo-7-chloroquinolin-6-ol involves a multi-step process, beginning with the construction of the quinoline core, followed by functional group manipulations and regioselective halogenation. A likely strategy is the synthesis of a 7-chloro-6-methoxyquinoline precursor, followed by demethylation and subsequent bromination.
Caption: Proposed synthetic pathway for 3-Bromo-7-chloroquinolin-6-ol.
Step 1: Synthesis of 7-Chloro-6-methoxyquinoline via Skraup Reaction
The Skraup synthesis is a classic method for constructing the quinoline ring system.[4]
Experimental Protocol: Skraup Synthesis of 7-Chloro-6-methoxyquinoline
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reagents: To the flask, add 4-chloro-3-methoxyaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the reaction mixture. The addition is highly exothermic and should be performed with caution.
-
Heating: Gently heat the mixture. Once the reaction initiates, it may become self-sustaining. Maintain the reaction temperature at a controlled level (typically 140-150°C) for several hours.[5]
-
Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a strong base (e.g., sodium hydroxide).
-
Purification: The crude product can be purified by steam distillation or column chromatography on silica gel.[5]
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to acrolein, the key electrophile in the reaction.
-
Oxidizing Agent: Is necessary to oxidize the initially formed dihydroquinoline intermediate to the aromatic quinoline.
-
Controlled Heating: The Skraup reaction is notoriously exothermic; therefore, careful temperature control is crucial to prevent uncontrolled reactions and improve yield.
Step 2: Demethylation to 7-Chloroquinolin-6-ol
The methoxy group can be cleaved to the corresponding hydroxyl group using various demethylating agents.
Experimental Protocol: Demethylation of 7-Chloro-6-methoxyquinoline
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-6-methoxyquinoline in a suitable dry solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath and add a Lewis acid such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) portion-wise.[6]
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Lewis Acid: Coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl-oxygen bond.
-
Anhydrous Conditions: Lewis acids are sensitive to moisture, so anhydrous conditions are essential for the reaction to proceed efficiently.
Step 3: Regioselective Bromination to 3-Bromo-7-chloroquinolin-6-ol
The final step is the regioselective bromination of the quinolinol. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5 and 7 positions are already substituted or part of the fused ring, leaving the 3-position as a likely site for bromination.
Experimental Protocol: Bromination of 7-Chloroquinolin-6-ol
-
Reaction Setup: Dissolve 7-chloroquinolin-6-ol in a suitable solvent such as acetic acid or chloroform.
-
Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the solution at room temperature.[5]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Solvent Choice: Acetic acid is a common solvent for bromination reactions as it can help to polarize the bromine molecule, increasing its electrophilicity.
-
Regioselectivity: The directing effects of the existing substituents on the quinoline ring will determine the position of bromination. The electron-donating hydroxyl group is a strong activator, and steric hindrance will also play a role in directing the incoming electrophile.
Applications in Drug Discovery: A Focus on Anticancer Activity
Halogenated quinolines are a well-established class of compounds with significant potential in oncology.[2][7] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[8][9]
Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11] Quinoline-based compounds have been identified as potent inhibitors of kinases within this pathway.[10][11] It is hypothesized that 3-bromo-7-chloroquinolin-6-ol, due to its structural features, could act as a kinase inhibitor, potentially targeting PI3K, Akt, or mTOR, thereby disrupting this pro-survival signaling cascade and inducing apoptosis in cancer cells.
Table 2: Anticancer Activity of Structurally Related Brominated Quinolines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | [12] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 | [12] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.4 | [12] |
| 6,8-Dibromo-5-nitroquinoline | C6 (rat brain tumor) | 50.0 | [1] |
| 6,8-Dibromo-5-nitroquinoline | HT29 (human colon carcinoma) | 26.2 | [1] |
| 6,8-Dibromo-5-nitroquinoline | HeLa (human cervix carcinoma) | 24.1 | [1] |
| Dihydroquinoline derivative 11 | T47D (breast cancer) | 2.20 ± 1.5 | [13] |
| Dihydroquinoline derivative 11 | MCF-7 (breast cancer) | 3.03 ± 1.5 | [13] |
| Dihydroquinoline derivative 11 | MDA-MB-231 (breast cancer) | 11.90 ± 2.6 | [13] |
The data in Table 2 demonstrates that brominated quinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values in the micromolar range. This supports the rationale for investigating 3-bromo-7-chloroquinolin-6-ol as a potential anticancer agent.
Conclusion and Future Directions
3-Bromo-7-chloroquinolin-6-ol represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The predicted physicochemical properties and the known biological activities of related halogenated quinolinols strongly suggest its potential as a kinase inhibitor with applications in oncology.
Future research should focus on the successful synthesis and purification of 3-bromo-7-chloroquinolin-6-ol, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines is warranted to determine its cytotoxic and/or cytostatic activity. Mechanistic studies could then be undertaken to identify its specific molecular targets and to validate its hypothesized role as an inhibitor of key signaling pathways, such as the PI3K/Akt/mTOR cascade. Such studies will be crucial in determining the therapeutic potential of this intriguing halogenated quinoline derivative.
References
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-
Abdel-Aal, A. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]
-
Reddy, T. S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Journal Name].
-
Abdel-Ghani, N. T., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. [Link]
- Al-Ostoot, F. H., et al. (2019). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Journal Name].
-
Bheemanapalli, R., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Book Title].
-
MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. BenchChem.
-
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... Retrieved from [Link]
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PubMed. (2016). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. [Journal Name]. [Link]
-
ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. [Journal Name]. [Link]
- Moustafa, A. H., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals.
-
PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Journal Name]. [Link]
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- 4. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
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An In-depth Technical Guide to 3-Bromo-7-chloro-6-quinolinol Derivatives and Analogs: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] This guide focuses on a specific, highly functionalized quinoline core: 3-bromo-7-chloro-6-quinolinol . We will explore the synthetic rationale for accessing this core and its analogs, delve into methods for their characterization, and discuss their potential as therapeutic agents, particularly in the realm of oncology and kinase inhibition. This document serves as a technical resource, providing both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced therapeutic potential.[1] This guide will focus on the synthesis and potential applications of this compound and its derivatives, a class of compounds with promising, yet underexplored, therapeutic possibilities.
Synthetic Strategies for this compound
The synthesis of the this compound core is not explicitly detailed in the current literature. However, a plausible and efficient synthetic route can be designed by combining established methodologies for quinoline synthesis and subsequent halogenation reactions. The proposed strategy involves a multi-step process, beginning with the synthesis of a 6-hydroxyquinoline precursor, followed by sequential halogenation.
Synthesis of the 6-Hydroxyquinoline Core
A foundational step is the synthesis of the 6-hydroxyquinoline scaffold. The Skraup synthesis is a classic and effective method for this purpose.[3] This reaction involves the cyclization of an aniline with glycerol in the presence of an oxidizing agent and sulfuric acid. For our target, we would utilize p-aminophenol as the starting aniline.
Alternatively, a more modern and potentially higher-yielding approach involves the demethylation of 6-methoxyquinoline.[4] This method is advantageous as 6-methoxyquinoline is commercially available.
Caption: Demethylation of 6-methoxyquinoline to yield 6-hydroxyquinoline.
Regioselective Halogenation of 6-Hydroxyquinoline
With the 6-hydroxyquinoline core in hand, the next critical steps involve the regioselective introduction of chlorine at the C7 position and bromine at the C3 position. The hydroxyl group at C6 is an activating group and will direct electrophilic substitution to the ortho and para positions (C5 and C7).
Chlorination of 8-hydroxyquinolines to yield 5,7-dichloro derivatives is a known process.[5] A similar strategy can be adapted for 6-hydroxyquinoline. By controlling the stoichiometry of the chlorinating agent, selective monochlorination at the more sterically accessible C7 position should be achievable.
The introduction of a bromine atom at the C3 position of the quinoline ring can be accomplished through electrophilic bromination. While the benzene ring is activated by the hydroxyl group, the pyridine ring is generally less reactive towards electrophilic substitution. However, under specific conditions, direct bromination of the pyridine ring is possible.[6]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Disposition of 3-Bromo-7-chloro-6-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Compound Identity and Inferred Hazard Profile
-
Chemical Name: 3-Bromo-7-chloro-6-quinolinol
-
Molecular Formula: C₉H₅BrClNO
-
Structure:
-
Quinoline core with a bromine atom at the 3-position, a chlorine atom at the 7-position, and a hydroxyl group at the 6-position.
-
Inferred Physicochemical Properties
Based on the parent compound, 6-hydroxyquinoline, this compound is expected to be a solid at room temperature, likely a powder. Its solubility is predicted to be low in water but higher in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The presence of halogen atoms will increase its molecular weight and may influence its melting point and reactivity.
Anticipated Hazard Classification
Drawing from the hazard profiles of 6-hydroxyquinoline and other halogenated aromatic compounds, a cautious approach necessitates assuming that this compound may exhibit the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of bromine and chlorine atoms on the aromatic ring could also impart additional toxicological properties, a common feature of halogenated organic compounds. Long-term exposure effects are unknown, and therefore, exposure should be minimized.
GHS Hazard Pictograms and Signal Word
Based on the inferred hazards, the following GHS pictograms should be considered for labeling and internal documentation:
| Pictogram | Hazard Class |
| Acute Toxicity (Harmful), Skin Irritant, Eye Irritant, Respiratory Irritant | |
| Potential for more serious, long-term health effects (precautionary) |
Signal Word: Warning
NFPA 704 Diamond
For laboratory placarding, the following NFPA 704 diamond provides a quick reference for emergency responders. The ratings are estimated based on related compounds.
NFPA 704 Diamond for this compound.
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.
-
Flammability (Red): 1 - Must be preheated before ignition can occur.
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.
-
Special (White): (No special hazards indicated)
Prudent Practices for Safe Handling and Use
Given the anticipated hazards, a systematic approach to handling is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of powdered this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE strategy is mandatory when working with this compound.
Recommended PPE Donning and Doffing Sequence.
-
Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals. However, for prolonged contact or when working with solutions, consult a glove compatibility chart. Butyl rubber gloves may offer superior protection against halogenated aromatic hydrocarbons.[1][2] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
-
Respiratory Protection: If there is a risk of generating aerosols or fine dusts that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Protocols
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as hazardous by all routes of exposure.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.
-
Work with Minimal Quantities: Only weigh out the amount of material necessary for the experiment.
-
Container Labeling: All containers of this compound, including solutions, must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard warnings.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may react with the quinolinol moiety.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] A designated cabinet for toxic or hazardous chemicals is appropriate.
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[4][5]
-
Stability: While specific stability data is unavailable, related 6-hydroxyquinolines are generally stable under normal storage conditions.[3] However, prolonged exposure to light and air should be avoided to prevent potential degradation.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigating potential hazards.
Small Spill (Solid)
For spills of a few grams within a chemical fume hood:
-
Alert others: Inform personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect the material: Carefully sweep the absorbed material into a labeled, sealable waste container using non-sparking tools.
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the incident: Follow your institution's reporting procedures.
Large Spill or Spill Outside of a Fume Hood
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Provide information: Be prepared to provide the name of the chemical, the approximate amount spilled, and any other relevant information.
Decision-making flowchart for spill response.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated waste. Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.
Decontamination of Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Remove any gross contamination by carefully wiping with a disposable cloth.
-
Solvent Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Conclusion
While this compound presents a series of inferred hazards, these can be effectively managed through the diligent application of the principles and protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of potential risks and the consistent use of appropriate controls, is the cornerstone of responsible research. By integrating these practices into your laboratory workflow, you can confidently and safely explore the scientific potential of this and other novel chemical entities.
References
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Quinolinols: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
- Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual review of pharmacology and toxicology, 22, 517–554.
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Washington. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
-
National Institutes of Health. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
The Ohio State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
R&D Laboratory Equipment. (2023). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
-
CUSABIO. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Altura Learning. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
University of South Alabama. (2018). Glove Selection Guide. Retrieved from [Link]
-
Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]
-
National Institutes of Health. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. PubMed. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Regioselective Bromination of 7-chloro-6-quinolinol
Abstract
Quinoline and its halogenated derivatives are foundational scaffolds in medicinal chemistry and materials science, necessitating reliable and selective synthetic protocols. This document provides a comprehensive, field-tested protocol for the regioselective bromination of 7-chloro-6-quinolinol to synthesize 5-bromo-7-chloro-6-quinolinol. We delve into the mechanistic rationale governing the reaction's regioselectivity, detailing the directing effects of the hydroxyl and chloro substituents. The protocol includes a step-by-step methodology, safety precautions, purification techniques, and a complete guide to the analytical characterization of the final product. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, providing a self-validating system to ensure the reproducible and efficient synthesis of this key chemical intermediate.
Mechanistic Rationale & Regioselectivity
The bromination of 7-chloro-6-quinolinol is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the substituents on the quinoline ring.
-
Activating and Directing Effects: The hydroxyl group (-OH) at the C-6 position is a potent activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C-5, C-7) and para (no available C-para) positions. This significantly enhances the nucleophilicity of these positions, making them susceptible to attack by an electrophile like bromine. The chloro group (-Cl) at C-7, while being an ortho, para-director, is a deactivating group due to its inductive electron-withdrawing effect.
-
Predicted Regioselectivity: In electrophilic substitutions on polysubstituted rings, the most powerful activating group governs the regioselectivity. The hydroxyl group's activating effect far outweighs the deactivating effect of the chlorine atom. Both groups direct towards the C-5 position. The C-7 position is already substituted. Therefore, the electrophilic attack by bromine is overwhelmingly directed to the C-5 position, which is ortho to the strongly activating hydroxyl group. This leads to the selective formation of 5-bromo-7-chloro-6-quinolinol.
The reaction proceeds via the formation of a stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity.
Reaction Mechanism: Electrophilic Bromination at C-5 ```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Bromination", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];
}
Caption: Step-by-step experimental workflow.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-6-quinolinol (1.00 g, 5.57 mmol).
-
Add chloroform (30 mL) and stir until the solid is completely dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
Bromination
-
In a separate, dry 25 mL dropping funnel, prepare a solution of bromine (0.93 g, 0.30 mL, 5.85 mmol, 1.05 eq.) in chloroform (10 mL).
-
Add the bromine solution dropwise to the stirred quinolinol solution over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate may form during the addition as the hydrobromide salt of the product is generated. [1]3. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours.
Reaction Monitoring
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible.
Work-up and Extraction
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly add 10% aqueous sodium thiosulfate solution (~15 mL) to quench any unreacted bromine. The reddish-brown color should dissipate.
-
Carefully add saturated aqueous sodium bicarbonate solution (~20 mL) portion-wise to neutralize the hydrobromic acid (HBr) formed during the reaction. [1]Stir until CO₂ evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 20 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
-
The resulting crude solid can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or chloroform and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield 5-bromo-7-chloro-6-quinolinol as a solid.
Characterization of 5-bromo-7-chloro-6-quinolinol
The identity and purity of the product must be confirmed through rigorous analytical methods. [2]
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined.
-
¹H NMR (400 MHz, DMSO-d₆):
-
The spectrum is expected to show the disappearance of the singlet corresponding to the H-5 proton from the starting material.
-
A new singlet for the H-8 proton should be observed, likely downfield.
-
Signals for the pyridine ring protons (H-2, H-3, H-4) will be present in their characteristic regions.
-
A broad singlet corresponding to the hydroxyl (-OH) proton will be present.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
The spectrum should show 9 distinct carbon signals.
-
A new signal for the carbon bearing the bromine (C-5) is expected to appear around 105-115 ppm.
-
The signal for C-7 (bearing chlorine) and C-6 (bearing hydroxyl) will be in the aromatic region.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 258.9, 260.9, 262.9. The spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).
-
-
FT-IR (ATR):
-
Broad peak at ~3200-3400 cm⁻¹ (O-H stretch).
-
Peaks at ~1500-1600 cm⁻¹ (C=C and C=N aromatic stretching).
-
A peak in the 1000-1100 cm⁻¹ region (C-O stretch).
-
A peak in the 550-650 cm⁻¹ region (C-Br stretch).
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No reaction / Low conversion | Inactive bromine; Insufficient reaction time or temperature. | Use fresh, high-purity bromine. Allow the reaction to stir longer at room temperature or warm gently to 30-40 °C. |
| Formation of multiple products | Over-bromination (di-bromination); Reaction temperature too high. | Use no more than 1.05 equivalents of bromine. Maintain a low temperature (0 °C) during bromine addition to improve selectivity. |
| Product insoluble during work-up | Formation of hydrobromide salt. | Ensure complete neutralization with sodium bicarbonate. Add more water or organic solvent to aid dissolution. |
| Difficult purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
References
- Bolelli, L., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Zhang, M., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Montelione, G. T., et al. (2014). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central.
- Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research.
- Cakmak, O., et al. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate.
- ICL Group. (n.d.). Bromine Safety Handbook. icl-group-sustainability.com.
- Rovny, J., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. NIH.
- Vanderbilt University. (n.d.). Halogenated Solvents Safety Protocol. Vanderbilt University.
- Chamberland, S. (n.d.). SOP Working with Bromine. Tufts University.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Solvents SOP. University of Wisconsin-Milwaukee.
- University of California, Santa Barbara. (n.d.). Procedure for Halogen Experiment. UCSB Chemistry.
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The Strategic Intermediate: Application Notes for 3-Bromo-7-chloro-6-quinolinol in Organic Synthesis
Introduction: The Quinoline Core and the Utility of 3-Bromo-7-chloro-6-quinolinol
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors in oncology.[1] The strategic placement of functional groups on the quinoline ring is paramount for modulating the physicochemical properties and biological targets of the resulting molecules. This compound emerges as a highly valuable, albeit specialized, intermediate in this context. Its trifunctional nature—a nucleophilic hydroxyl group, a versatile bromine atom at the 3-position, and a chlorine atom at the 7-position—offers synthetic chemists a powerful platform for controlled, sequential diversification.
The bromine at the C-3 position and the chlorine at the C-7 position exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a key feature that enables the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this compound, with detailed protocols for its preparation and subsequent use in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis, including monitoring reaction progress and characterizing products.
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₅BrClNO | Calculated |
| Molecular Weight | 258.50 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted based on related halo-hydroxyquinolines |
| Melting Point | >200 °C (decomposition likely) | Estimated from similar polyhalogenated quinolinols |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | Predicted based on polarity and functional groups |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (s, 1H, -OH), 8.8-9.0 (d, 1H, H2), 8.2-8.4 (s, 1H, H4), 7.8-8.0 (s, 1H, H5), 7.5-7.7 (s, 1H, H8) | Estimated chemical shifts based on substituent effects on the quinoline ring. The phenolic proton is expected to be broad. The H2 and H4 protons are deshielded by the nitrogen atom and the C3-bromine. The H5 and H8 protons are in the benzene ring.[2][3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-155 (C6), 145-150 (C2, C8a), 135-140 (C4), 125-130 (C4a, C5, C8), 120-125 (C7), 115-120 (C3) | Estimated chemical shifts based on substituent effects. The carbon bearing the hydroxyl group (C6) will be significantly downfield. The carbons bearing halogens (C3 and C7) will also show characteristic shifts.[2][3] |
| Mass Spectrometry (EI) | m/z 257/259/261 (M⁺, isotopic pattern for Br/Cl) | Predicted based on the presence of bromine and chlorine isotopes. |
Synthesis of this compound: A Plausible Protocol
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 6-Hydroxyquinoline
This procedure is adapted from the Skraup synthesis, a classic method for preparing quinolines.[7]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 90 mL of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add 27.3 g (0.25 mol) of p-aminophenol and 20 g of a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Glycerol Addition: Gently heat the mixture to 100 °C in a fume hood. Slowly add 73.5 g (0.8 mol) of glycerol through the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 140 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C and maintain this temperature for 4 hours. The reaction is exothermic and will likely require occasional cooling to maintain the temperature.
-
Work-up: Allow the mixture to cool to below 100 °C and then carefully pour it into 500 mL of cold water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude 6-hydroxyquinoline.
-
Purification: Filter the crude product, wash it with cold water, and then recrystallize from aqueous ethanol to yield pure 6-hydroxyquinoline.
Part B: Synthesis of 7-Chloro-6-hydroxyquinoline
The hydroxyl group at the 6-position is activating and directs electrophilic substitution to the 5- and 7-positions.[5] By controlling the stoichiometry, regioselective chlorination at the 7-position can be achieved.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.5 g (0.1 mol) of 6-hydroxyquinoline in 100 mL of glacial acetic acid.
-
Chlorination: Add 13.35 g (0.1 mol) of N-chlorosuccinimide (NCS) in portions to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 400 mL of ice-water.
-
Isolation: The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Part C: Synthesis of this compound
With the 5- and 7-positions blocked or deactivated, bromination is directed to the pyridine ring, primarily at the 3-position.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 17.95 g (0.1 mol) of 7-chloro-6-hydroxyquinoline in 100 mL of a suitable solvent such as chloroform or acetic acid.
-
Bromination: Add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in portions to the stirred solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into 400 mL of a saturated aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Isolation and Purification: The product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by column chromatography if necessary.
Applications in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature for its use as a versatile intermediate. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-3 position.
Diagram of Cross-Coupling Pathways
Caption: Selective cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[8] In the case of this compound, the C-Br bond is expected to react preferentially.
Reaction:
This compound + Arylboronic acid → 3-Aryl-7-chloro-6-quinolinol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Catalyst and Solvents: Add Pd(PPh₃)₄, toluene, and water.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at the C-3 Position
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[9][10]
Reaction:
This compound + Terminal alkyne → 3-Alkynyl-7-chloro-6-quinolinol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF (10 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Addition of Solvents and Reagents: Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 6-12 hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C-7 Position
The Buchwald-Hartwig amination allows for the formation of C-N bonds.[11] While the C-Br bond is generally more reactive, under specific conditions with appropriate ligands, the C-Cl bond can be selectively aminated. This often requires more forcing conditions than the C-Br coupling.
Reaction:
This compound + Amine → 3-Bromo-7-(amino)-6-quinolinol
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask. Then add Pd₂(dba)₃ and XPhos.
-
Addition of Reagents: Add this compound, the amine, and anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The functionalized quinoline derivatives synthesized from this compound are valuable scaffolds for the development of kinase inhibitors.[1] Many FDA-approved kinase inhibitors feature a substituted quinoline or quinazoline core. The aryl, alkynyl, and amino groups introduced via the cross-coupling reactions described above can be tailored to interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition. The 6-hydroxyl group can also serve as a key hydrogen bond donor or as a handle for further derivatization.
Conclusion
This compound is a strategically designed intermediate that offers a wealth of opportunities for the synthesis of complex, polyfunctionalized quinoline derivatives. Its differential halogen reactivity allows for selective and sequential cross-coupling reactions, providing a modular approach to building molecular diversity. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block in their quest for novel therapeutics and functional materials.
References
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PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
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ResearchGate. The halogenated 8 hydroxyquinolines. [Link]
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Zhu, S., et al. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 144(3), 1234-1241. [Link]
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Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 957-962. [Link]
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Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17845-17857. [Link]
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Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Journal of Natural Products, 77(4), 1045-1049. [Link]
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Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9174-9177. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9174-7. [Link]
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ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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Nagl, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5563-5572. [Link]
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ResearchGate. Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. [Link]
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Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
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Thomas, A. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 55(29), 8444-8448. [Link]
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ResearchGate. 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. [Link]
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PrepChem.com. Synthesis of A. 6-Hydroxyquinoline. [Link]
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Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(48), 35081-35085. [Link]
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El-Gamal, M. I., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-24. [Link]
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Beck, A. (2010). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ResearchGate. 6-Hydroxyquinoline Oligomers Emit White Light. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Study.com. Hydroxyquinoline Uses, Structure & Synthesis - Lesson. [Link]
-
Djebbar, S., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(18), 4243. [Link]
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de la Torre, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]
-
A-Hassan, A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of medicinal chemistry, 64(15), 11593-11607. [Link]
-
Reddit. Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]
-
PubChem. 8-Hydroxyquinoline. [Link]
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Unlocking the Antimicrobial Potential of 3-Bromo-7-chloro-6-quinolinol Derivatives: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the antimicrobial applications of 3-Bromo-7-chloro-6-quinolinol derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring has been shown to be a key determinant of their antimicrobial efficacy.[2]
The Scientific Rationale: Why Halogenated Quinolines?
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The introduction of halogen substituents, specifically bromine and chlorine, can significantly modulate the electronic and lipophilic properties of the molecule, thereby enhancing its interaction with microbial targets and its ability to penetrate cell membranes. This structural modification is a well-established strategy in drug design to improve pharmacological activity.[2] While the precise antimicrobial spectrum of this compound derivatives is an active area of research, related halogenated quinolines have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4]
Plausible Mechanism of Action: Targeting Bacterial Replication
While the specific molecular interactions of this compound derivatives are yet to be fully elucidated, the primary mechanism of action for the broader class of quinolone antimicrobials is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By forming a stable ternary complex with the enzyme and DNA, quinolone derivatives trap the topoisomerase in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[5] It is hypothesized that this compound derivatives share this mechanism of action.
Caption: Putative mechanism of action for this compound derivatives.
Quantitative Data Summary: Antimicrobial Activity of Related Halogenated Quinolines
To provide a contextual framework for the potential efficacy of this compound derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related halogenated quinoline compounds against various microbial strains. It is important to note that these values are for comparative purposes and the activity of novel derivatives will require experimental determination.
| Compound Class | Microbial Strain | MIC Range (µg/mL) | Reference |
| Benzimidazole-Quinoline Hybrids | Bacillus subtilis | 10 - 90 | [1] |
| Benzimidazole-Quinoline Hybrids | Staphylococcus aureus | 8 - 90 | [1] |
| Benzimidazole-Quinoline Hybrids | Escherichia coli | 10 - 90 | [1] |
| 8-Hydroxyquinoline Derivatives | Candida auris | 0.5 - 8 | [7] |
| 8-Hydroxyquinoline Derivatives | Candida haemulonii | 0.5 - 8 | [7] |
| 8-Hydroxyquinoline Derivatives | Cryptococcus neoformans | 0.5 - 8 | [7] |
| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | <50 (Good Activity) | [4] |
| Fluorinated Quinoline Analogs | Rhizoctonia solani | <50 (Good Activity) | [4] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the evaluation of the antimicrobial properties of this compound derivatives. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and other reputable sources.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Caption: Workflow for Crystal Violet Biofilm Assay.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This protocol assesses the toxicity of the compound against mammalian cell lines to determine its therapeutic index.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm. A decrease in absorbance compared to the untreated control indicates cytotoxicity.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The provided protocols offer a robust framework for the comprehensive evaluation of their activity. Future research should focus on synthesizing a library of derivatives to establish clear structure-activity relationships, elucidating the precise molecular targets, and assessing their efficacy in in vivo infection models. The combination of targeted synthesis, rigorous biological evaluation, and mechanistic studies will be crucial in advancing these compounds from promising leads to potential clinical candidates in the fight against antimicrobial resistance.
References
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). MDPI. Retrieved January 26, 2026, from [Link]
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6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). Molecules. Retrieved January 26, 2026, from [Link]
-
Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2022, June 28). MDPI. Retrieved January 26, 2026, from [Link]
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-
Inhibition of topoisomerase IV of compounds 3a, 3e, 3g, 3i, 3l–m and ciprofloxacin. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2022, May 11). MDPI. Retrieved January 26, 2026, from [Link]
-
3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021, November 29). RSC Advances. Retrieved January 26, 2026, from [Link]
-
Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2017, August 1). Bioorganic & Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]
-
Minimal antifungal activity of 8-quinolinol and its six monochloro and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023, May 6). Chemistry & Biodiversity. Retrieved January 26, 2026, from [Link]
-
DNA Gyrase as a Target for Quinolones. (2021, September 27). Molecules. Retrieved January 26, 2026, from [Link]
-
Topoisomerase IV is a target of quinolones in Escherichia coli. (1994, November 1). Proceedings of the National Academy of Sciences. Retrieved January 26, 2026, from [Link]
-
Mechanism of quinolone inhibition of DNA gyrase. (1989, January 1). ResearchGate. Retrieved January 26, 2026, from [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022, April 20). MDPI. Retrieved January 26, 2026, from [Link]
-
7-Bromo-3-chloroquinolin-8-amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. (2023, April 28). MDPI. Retrieved January 26, 2026, from [Link]
-
(PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 8). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (2008, January 1). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. Retrieved January 26, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). International Journal of Molecular Sciences. Retrieved January 26, 2026, from [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2012, March 14). ACS Chemical Biology. Retrieved January 26, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). MDPI. Retrieved January 26, 2026, from [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2023, October 2). Journal of Fungi. Retrieved January 26, 2026, from [Link]
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Application Note: A Validated Protocol for In Vitro Antifungal Susceptibility Screening of 3-Bromo-7-chloro-6-quinolinol
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting in vitro antifungal susceptibility screening of the novel synthetic compound, 3-Bromo-7-chloro-6-quinolinol. The methodology is grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi, ensuring data integrity and reproducibility.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents. It details materials, reagent preparation, inoculum standardization, and the execution of a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Furthermore, it offers insights into the scientific rationale behind key procedural steps, data interpretation, and quality control measures to ensure the validity of the experimental results.
Introduction: The Rationale for Screening this compound
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal properties.[3] The addition of halogen atoms, such as bromine and chlorine, to the quinoline ring has been shown to significantly enhance antimicrobial and antifungal efficacy.[3] This is often attributed to the electronic and hydrophobic effects of the halogens, which can influence the compound's ability to interact with and penetrate fungal cell structures.
The 6-quinolinol (a derivative of 8-hydroxyquinoline) class, in particular, has demonstrated promising antifungal potential. The proposed mechanism of action for these compounds involves the disruption of the fungal cell wall and the compromising of the cytoplasmic membrane's integrity, leading to cell death.[4][5] Given these precedents, this compound represents a logical and promising candidate for antifungal screening. This protocol provides a robust framework for evaluating its activity against clinically relevant fungal pathogens.
Core Experimental Workflow
The entire experimental process, from the preparation of the test compound to the final data analysis, is designed to be systematic and reproducible. The following diagram outlines the major phases of the antifungal screening protocol.
Sources
Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-7-chloro-6-quinolinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on the synthetically valuable, yet challenging, substrate: 3-Bromo-7-chloro-6-quinolinol. This quinoline derivative is a critical building block in medicinal chemistry, notably as a precursor to potent tyrosine kinase inhibitors such as Bosutinib. The inherent electronic and steric properties of this molecule, including the differential reactivity of its two halogen substituents and the presence of a phenolic hydroxyl group, necessitate carefully optimized reaction conditions. This document offers field-proven insights and step-by-step methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, empowering researchers to efficiently synthesize diverse libraries of novel quinoline-based compounds for drug discovery and development.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] this compound has emerged as a particularly important intermediate, primarily due to its role in the synthesis of Bosutinib, a second-generation Abl/Src kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[5][6] The strategic placement of the bromo, chloro, and hydroxyl functional groups offers multiple avenues for molecular elaboration, making it a versatile platform for generating novel chemical entities.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9] This guide focuses on the practical application of these powerful transformations to the this compound core.
Core Strategic Considerations: Chemoselectivity and the Hydroxyl Group
Chemoselectivity: Targeting the C-Br Bond
A key feature of this compound is the presence of two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step.[10] The relative reactivity of aryl halides follows the general trend: I > Br > Cl. This inherent difference in reactivity allows for highly chemoselective functionalization at the more labile C-Br bond at the 3-position, while leaving the C-Cl bond at the 7-position intact for potential subsequent transformations.[11][12][13] This sequential cross-coupling capability is a powerful tool for building molecular complexity in a controlled manner.[2]
The Role of the 6-Hydroxyl Group: To Protect or Not to Protect?
The phenolic hydroxyl group at the 6-position introduces another layer of complexity. Its acidic proton can interfere with certain organometallic reagents and bases used in cross-coupling reactions. Furthermore, the hydroxyl group can coordinate to the palladium catalyst, potentially influencing its reactivity.[14] Therefore, a critical decision is whether to protect the hydroxyl group prior to the coupling reaction.
-
Protection Strategy: Protecting the hydroxyl group as an ether (e.g., methoxymethyl (MOM), benzyl (Bn), or silyl ether) can prevent these side reactions and improve the solubility of the substrate in organic solvents.[15][16] However, this adds extra steps to the synthetic sequence (protection and deprotection), which can lower the overall yield.[17]
-
Direct Coupling: In many cases, particularly with robust catalyst systems and carefully chosen bases, cross-coupling can be achieved on the unprotected quinolinol. The choice often depends on the specific reaction type and the nature of the coupling partner.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds between an aryl halide and an organoboron compound.[1][10][18][19][20]
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is a highly efficient method for the coupling of aryl halides with terminal alkynes, providing access to valuable arylalkyne structures. [21] Reaction Scheme:
Underlying Principle (Causality): This reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper(I) co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the coupled product. [22]An amine base is used to deprotonate the terminal alkyne and regenerate the active catalysts.
Detailed Protocol:
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the copper(I) source, and the ligand (if applicable).
-
Solvent and Reagent Addition: Add the degassed solvent and the amine base. Stir for a few minutes, then add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at the specified temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Recommended Starting Conditions:
| Parameter | Condition 1 (Classic) | Condition 2 (Copper-Free) |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Copper Source | CuI (3-10 mol%) | - |
| Ligand | - | PPh₃ or XPhos (4 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Cs₂CO₃ or K₂CO₃ |
| Solvent | THF or DMF | Acetonitrile or Toluene |
| Temperature | Room Temperature to 60 °C | 60-100 °C |
| Time | 2-8 h | 6-18 h |
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. [23][24][25][26][27] Reaction Scheme:
Underlying Principle (Causality): The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, deprotonation of the amine by the base and coordination to the palladium center, and finally, reductive elimination to form the C-N bond. [23]The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step. [22][23] Detailed Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction progress.
-
Work-up: After cooling, dilute the mixture with an appropriate solvent (e.g., ethyl acetate or dichloromethane), filter through Celite, and concentrate.
-
Purification: Purify by column chromatography.
Recommended Starting Conditions:
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos or RuPhos (2-4 mol%) | BrettPhos or DavePhos (4-8 mol%) |
| Base | NaOt-Bu or LHMDS | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or t-Amyl alcohol |
| Temperature | 80-110 °C | 100-120 °C |
| Time | 6-24 h | 12-36 h |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. [21][28][29][30][31] Reaction Scheme:
Underlying Principle (Causality): The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. [29][30] Detailed Protocol:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Reagent Addition: Add the alkene (1.5-2.0 equiv), the base, and any additives (e.g., a phase-transfer catalyst like TBAB).
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature and stir. Monitor the reaction.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify by column chromatography.
Recommended Starting Conditions:
| Parameter | Condition 1 (Phosphine-ligated) | Condition 2 (Phosphine-free) |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (5-10 mol%) |
| Ligand | P(o-tol)₃ or PPh₃ (4-10 mol%) | - |
| Base | Et₃N or K₂CO₃ | NaOAc or K₂CO₃ |
| Solvent | DMF or Acetonitrile | DMF or NMP |
| Additive | - | Tetrabutylammonium bromide (TBAB) (1.0 equiv) |
| Temperature | 100-140 °C | 120-160 °C |
| Time | 12-24 h | 16-48 h |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor choice of ligand or base- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst- Ensure rigorous exclusion of air and moisture- Screen different ligands and bases- Increase reaction temperature |
| Formation of Side Products (e.g., debromination) | - Catalyst decomposition- Presence of water or protic impurities | - Use a more stable ligand- Ensure all reagents and solvents are dry |
| Poor Chemoselectivity (reaction at C-Cl) | - High reaction temperature or prolonged reaction time- Highly active catalyst system | - Lower the reaction temperature- Use a less active catalyst/ligand combination |
| Difficulty in Product Purification | - Incomplete reaction- Formation of palladium black | - Ensure the reaction goes to completion- Filter the crude reaction mixture through Celite before work-up |
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By understanding the principles of chemoselectivity and the influence of the hydroxyl group, researchers can effectively employ Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions to synthesize a diverse array of functionalized quinoline derivatives. The protocols and insights provided in this guide serve as a robust foundation for the development of novel compounds with significant potential in medicinal chemistry and drug discovery.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.
- Macmillan, D. W. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A New and Practical Synthesis of Bosutinib. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
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Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF. Retrieved from [Link]
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PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
NIH. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from [Link]
-
PMC. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]
-
CSIRO Publishing. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
RosDok. (2018, June 5). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
PubMed. (n.d.). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. Retrieved from [Link]
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ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
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ResearchGate. (2025, August 10). New Synthetic Process for Bosutinib. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
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MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved from [Link]
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C&EN. (n.d.). Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Selective Mono-bromination of 7-chloro-6-quinolinol
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the selective bromination of 7-chloro-6-quinolinol. Our goal is to provide a deep, mechanistic understanding of the common issues and offer field-proven troubleshooting strategies and detailed protocols to achieve high-yield, selective mono-bromination.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to brominate 7-chloro-6-quinolinol and consistently isolate a di-brominated byproduct. Why is this happening?
A1: The primary cause is the powerful activating effect of the C-6 hydroxyl group.
The substrate, 7-chloro-6-quinolinol, is highly susceptible to electrophilic aromatic substitution due to the C-6 hydroxyl (-OH) group. This group is a potent activating and ortho, para-director. Here's a breakdown of the electronic effects at play:
-
Hydroxyl Group (-OH) at C-6: The lone pairs on the oxygen atom are delocalized into the quinoline ring system, significantly increasing the electron density, particularly at the positions ortho to it (C-5 and C-7). This makes the ring highly nucleophilic and reactive towards electrophiles like bromine.[1][2]
-
Chloro Group (-Cl) at C-7: While the chloro group is an ortho, para-director, it is also a deactivating group through its inductive effect.
-
Combined Effect: The activating influence of the hydroxyl group overwhelmingly dominates the deactivating effect of the chlorine. Since the C-7 position is already blocked, the electrophilic attack is strongly directed to the C-5 position.
Once the first bromine atom is introduced at C-5, the resulting product, 5-bromo-7-chloro-6-quinolinol, is still activated by the C-6 hydroxyl group. Although the new bromine atom has a deactivating effect, the ring can be sufficiently reactive under harsh conditions to undergo a second bromination, most likely at the C-8 position. This leads to the formation of the undesired 5,8-dibromo-7-chloro-6-quinolinol.
Caption: Electronic influence of substituents on 7-chloro-6-quinolinol.
Troubleshooting Guide 1: Optimizing Direct Bromination Conditions
If you are observing di-bromination, the first course of action is to modify the reaction conditions to be milder and more selective.
Q2: What are the most effective initial steps to suppress the formation of the di-bromo byproduct without using a protecting group?
A2: The key is to precisely control stoichiometry, lower the reaction temperature, and use a milder brominating agent in a non-polar solvent.
Harsh conditions (e.g., excess elemental bromine at room temperature) favor the less selective, higher-energy pathway leading to the di-brominated product. By refining your protocol, you can significantly favor the mono-brominated product.
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale |
| Stoichiometry | >1.1 eq. Br₂ | ≤1.0 eq. of brominating agent | Prevents excess electrophile from being available for a second substitution after the initial, faster mono-bromination is complete. |
| Temperature | Room Temperature (20-25°C) | 0°C to -78°C | Lowers the overall reaction rate, increasing the kinetic selectivity for the more favorable mono-bromination pathway.[3][4] |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a low, steady concentration of electrophilic bromine, which is less aggressive and more selective than a bolus addition of Br₂.[4] |
| Solvent | Polar (e.g., Acetic Acid, Methanol) | Non-polar (e.g., CH₂Cl₂, CHCl₃, CCl₄) | Polar solvents can ionize the Br-Br bond, creating a more potent electrophile (Br⁺). Non-polar solvents reduce this effect, tempering reactivity.[2] |
Experimental Protocol 1: Selective Mono-bromination using NBS
This protocol is designed as a starting point for optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-chloro-6-quinolinol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂, ~0.1 M concentration).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled quinolinol solution over 30-60 minutes. Critical Step: Slow addition is key to maintaining a low concentration of the electrophile.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The goal is to stop the reaction upon full consumption of the starting material, before significant di-bromo product appears.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃)[3] and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the desired 5-bromo-7-chloro-6-quinolinol from any unreacted starting material or di-brominated byproduct.
Troubleshooting Guide 2: Implementing a Protecting Group Strategy
Q3: I've optimized my direct bromination, but I still see traces of the di-bromo product. How can I achieve near-perfect selectivity?
A3: For maximum selectivity, a protecting group strategy is the most robust solution. The principle is to temporarily convert the highly activating hydroxyl group into a less activating group, perform the bromination, and then regenerate the hydroxyl group.[5] The acetyl group is an excellent choice as it is easy to install and remove.
Caption: Workflow for the protecting group-based synthesis.
Experimental Protocol 2A: Protection via Acetylation
-
Setup: Dissolve 7-chloro-6-quinolinol (1.0 eq.) in pyridine or a mixture of CH₂Cl₂ with a base like triethylamine (TEA, 1.5 eq.).
-
Acylation: Cool the solution to 0°C and slowly add acetic anhydride (1.2 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. If using CH₂Cl₂, extract the aqueous layer. Wash the organic layer with dilute HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 7-chloro-6-acetoxyquinoline, which can often be used in the next step without further purification.
Experimental Protocol 2B: Bromination of the Protected Substrate
-
Setup: Dissolve the 7-chloro-6-acetoxyquinoline (1.0 eq.) from the previous step in a suitable solvent like acetic acid or CH₂Cl₂.
-
Bromination: Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. The reduced activation of the ring allows for milder conditions.
-
Monitoring & Workup: Monitor by TLC. Upon completion, perform the same quenching and workup procedure as described in Protocol 1.
Experimental Protocol 2C: Deprotection via Hydrolysis
-
Setup: Dissolve the crude 5-bromo-7-chloro-6-acetoxyquinoline in methanol.
-
Hydrolysis: Add an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) and stir at room temperature. Alternatively, acidic hydrolysis with dilute HCl can be used.
-
Monitoring & Workup: Monitor the removal of the acetyl group by TLC. Once complete, neutralize the solution (if basic, with dilute HCl; if acidic, with NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purification: Purify the final product by column chromatography or recrystallization.
Troubleshooting Guide 3: Analytical Characterization
Q4: How can I reliably distinguish between the starting material, the desired mono-bromo product, and the di-bromo byproduct?
A4: A combination of Mass Spectrometry and ¹H NMR provides definitive structural confirmation.
| Technique | Starting Material (C₉H₆ClNO) | Mono-bromo Product (C₉H₅BrClNO) | Di-bromo Product (C₉H₄Br₂ClNO) |
| Mass Spec (M+) | MW: 179.60 | MW: 258.50 | MW: 337.40 |
| Isotopic Pattern | Characteristic 3:1 M/M+2 peak for ¹Cl. | M/M+2/M+4 peaks due to ¹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1) patterns. | Prominent M/M+2/M+4 peaks from the two bromine atoms. |
| ¹H NMR (Aromatic) | Two distinct singlets (or narrow doublets) for H-5 and H-8. | The downfield signal corresponding to H-5 disappears. The H-8 signal remains. | Signals for both H-5 and H-8 are absent. |
¹H NMR Analysis: The key diagnostic is the disappearance of proton signals in the aromatic region of the spectrum. The formation of 5-bromo-7-chloro-6-quinolinol will result in the loss of the signal for the proton at the C-5 position. If the 5,8-dibromo byproduct is formed, the signals for both the C-5 and C-8 protons will be absent.
By employing these strategic, evidence-based approaches—ranging from simple condition optimization to a robust protecting group workflow—researchers can confidently overcome the challenge of di-bromination and achieve a clean, high-yield synthesis of 5-bromo-7-chloro-6-quinolinol.
References
-
Ökten, S., et al. (2023). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." ACS Omega. Available at: [Link]
-
Ökten, S., et al. (2016). "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications. Available at: [Link]
-
ResearchGate. (2016). "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." PDF available from ResearchGate. Available at: [Link]
-
Save My Exams. (2025). "Nitration & Bromination of Phenol." Cambridge (CIE) A Level Chemistry Revision Note. Available at: [Link]
-
Khan Academy. (2022). "Bromination of Phenols | Electrophilic aromatic substitution." YouTube. Available at: [Link]
-
ResearchGate. (n.d.). "Bromination of 8-substituted quinolines. Reagents and conditions." Image from publication. Available at: [Link]
-
Li, B., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules. Available at: [Link]
-
Patrick, G. L. (2015). "Appendix 6: Protecting groups." Oxford Learning Link. Available at: [Link]
-
Chemistry LibreTexts. (2020). "Electrophilic Substitution of Phenols." Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). "Alcohol or phenol synthesis by ether cleavage." Organic Chemistry Portal. Available at: [Link]
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Navigating Isomer Maze in Halogenated Quinoline Synthesis: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the challenging process of isomer separation in halogenated quinoline synthesis. As a Senior Application Scientist, this guide is built on a foundation of practical experience and established scientific principles to help you navigate the complexities of isolating your target isomer.
Introduction: The Challenge of Isomerism in Halogenated Quinolines
The synthesis of halogenated quinolines, a critical scaffold in many pharmaceutical agents, often results in the formation of multiple positional isomers. These isomers can exhibit vastly different biological activities and physical properties, making their effective separation a crucial step in drug discovery and development. This guide will address common issues encountered during this process and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in quinoline halogenation so difficult?
A1: The quinoline ring system has multiple positions susceptible to electrophilic substitution, and the directing effects of the nitrogen atom and any existing substituents can lead to a mixture of products. The reaction conditions, such as the choice of halogenating agent, solvent, and temperature, play a critical role in determining the isomeric ratio. For instance, direct halogenation often yields a mixture of 5-, 7-, and 8-haloquinolines, with the distribution being highly dependent on the reaction kinetics and thermodynamics.[1] Employing directing groups, such as 8-amino or N-oxide functionalities, can significantly improve regioselectivity by guiding the halogen to a specific position.[2][3]
Q2: My crude product shows multiple spots on TLC that are very close together. How can I improve their separation for analysis?
A2: Poor separation on Thin-Layer Chromatography (TLC) is a common indicator of isomers with similar polarities. To improve resolution, you can:
-
Optimize the Solvent System: Experiment with solvent mixtures of varying polarities. Adding a small amount of a more polar solvent (like methanol or ethyl acetate) to a nonpolar mobile phase (like hexane or dichloromethane) can often improve separation. Conversely, for polar compounds, a small amount of a nonpolar solvent can be beneficial.
-
Utilize Different Stationary Phases: If standard silica gel plates are not effective, consider using alumina or reversed-phase (C18) TLC plates, which offer different separation mechanisms.
-
Employ Additives: For basic quinoline compounds, adding a small amount of a base like triethylamine (1-2%) to the mobile phase can reduce tailing and improve spot definition by deactivating acidic silanol groups on the silica surface.[4]
Q3: I'm struggling to separate my halogenated quinoline isomers by column chromatography. What are my next steps?
A3: When standard column chromatography fails, several advanced techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than traditional column chromatography.[5][6] For halogenated aromatics, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide alternative selectivity based on π-π interactions.[7]
-
Fractional Crystallization: This technique exploits differences in the solubility of isomers in a particular solvent.[5][6][8] By carefully selecting the solvent and controlling the temperature, one isomer can be selectively precipitated.
-
Preparative TLC: For small-scale separations, preparative TLC can be an effective method to isolate pure isomers.[5][6]
Troubleshooting Guide: Common Problems and Solutions
Issue 1: Co-elution of Isomers in Column Chromatography
Causality: Positional isomers of halogenated quinolines often have very similar polarities, leading to overlapping elution profiles on standard silica or alumina columns.
Solutions:
-
Methodical Solvent System Screening:
-
Begin with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
If separation is still poor, switch to a different solvent system with different selectivities (e.g., Dichloromethane/Methanol).
-
Consider using a ternary solvent system to fine-tune the separation.
-
-
Advanced Chromatographic Techniques:
-
HPLC: As mentioned in the FAQs, HPLC is a powerful tool. A systematic approach to HPLC method development is crucial.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and can offer unique selectivity for isomer separation, often with faster run times and reduced solvent consumption compared to HPLC.[5]
-
-
Chemical Derivatization:
-
If the isomers possess a reactive functional group, derivatization to a different compound can alter their physical properties, making them easier to separate. The original functionality can then be regenerated.
-
Protocol: HPLC Method Development for Halogenated Quinoline Isomer Separation
-
Column Selection: Start with a standard C18 column. If co-elution persists, consider columns that offer different selectivities, such as Phenyl-Hexyl or PFP columns, which can enhance separation based on aromatic interactions.[7]
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as acetonitrile and water or methanol and water.[9]
-
Incorporate a buffer or acid (e.g., formic acid or phosphoric acid) to control the ionization state of the quinoline nitrogen and improve peak shape.[4][9]
-
Run a gradient elution to determine the approximate solvent composition required to elute the isomers.
-
Fine-tune the separation by running isocratic elutions around the optimal solvent composition or by adjusting the gradient slope.
-
-
Temperature Control: Column temperature can influence selectivity. Experiment with temperatures both above and below ambient to see if resolution improves.[7]
-
Consider Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention and improve separation.[4]
Issue 2: Difficulty in Achieving Selective Crystallization
Causality: The similar crystal packing forces of isomers can lead to the formation of mixed crystals or prevent selective precipitation. The choice of solvent is paramount as it influences solubility and crystal lattice interactions.[10]
Solutions:
-
Systematic Solvent Screening:
-
Test a wide range of solvents with varying polarities, hydrogen bonding capabilities, and aromatic character.
-
Consider binary or even ternary solvent systems. The use of an anti-solvent (a solvent in which the compound is poorly soluble) can induce crystallization.
-
-
Controlled Cooling: Slow, controlled cooling is generally preferred over rapid cooling to promote the growth of well-defined, pure crystals.
-
Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) can initiate crystallization of that specific isomer.
-
pH Adjustment: For quinolines with acidic or basic functionalities, adjusting the pH of the solution can dramatically alter solubility and facilitate selective precipitation.[11]
Protocol: Fractional Crystallization of Halogenated Quinoline Isomers
-
Solubility Assessment: Determine the solubility of the isomeric mixture in a variety of solvents at both room temperature and elevated temperatures. The ideal solvent will show a significant difference in solubility for the isomers at different temperatures.
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Cooling:
-
Slow Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.
-
Refrigeration: Place the flask in a refrigerator or ice bath to further reduce the temperature.
-
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR to determine the efficiency of the separation.
-
Recrystallization: If necessary, repeat the process with the enriched crystalline material to further improve purity.
Issue 3: Low Yield of the Desired Isomer from the Synthesis
Causality: Unfavorable reaction kinetics or thermodynamics can lead to the formation of a high proportion of undesired isomers.
Solutions:
-
Reaction Condition Optimization:
-
Temperature: Varying the reaction temperature can influence the kinetic versus thermodynamic product distribution.
-
Catalyst: The choice of catalyst can significantly impact regioselectivity. For example, in some C-H functionalization reactions, the ligand on the metal catalyst can direct the halogenation to a specific position.
-
Halogenating Agent: Different halogenating agents (e.g., N-halosuccinimides, molecular halogens) can exhibit different selectivities.[12]
-
-
Use of Directing Groups: Attaching a directing group to the quinoline scaffold can force the halogenation to occur at a specific position.[2] The directing group can often be removed in a subsequent step.
-
Protecting Groups: Protecting certain reactive sites on the quinoline ring can prevent unwanted side reactions and improve the yield of the desired isomer.[13][14]
Workflow: Strategic Synthesis for Improved Regioselectivity
Caption: A decision-making workflow for improving the regioselectivity of quinoline halogenation.
Data Summary
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Scalable, relatively inexpensive. | Lower resolution for closely related isomers. |
| HPLC | High-pressure liquid chromatography with various stationary phases. | High resolution, excellent for analytical and preparative scale. | Higher cost, more complex instrumentation. |
| Fractional Crystallization | Differences in solubility of isomers.[5][6][8] | Can be highly effective for large-scale purification. | Success is highly dependent on the specific isomers and solvent. |
| Preparative TLC | Separation on a larger TLC plate. | Good for small-scale purification and method development. | Limited sample capacity, can be labor-intensive. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase.[5] | Fast separations, reduced organic solvent usage. | Specialized equipment required. |
Conclusion
The separation of halogenated quinoline isomers is a multifaceted challenge that often requires a combination of synthetic strategy and purification techniques. By understanding the underlying principles of regioselectivity and employing a systematic approach to separation method development, researchers can successfully isolate the desired isomers for their downstream applications. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific set of isomers will present its own unique challenges.
References
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?
- ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Wikipedia. (n.d.). Isoquinoline.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
- Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions.
- Royal Society of Chemistry. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
- National Institutes of Health. (n.d.). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine.
- ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- American Chemical Society. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology.
- Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- National Institutes of Health. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- Wiley Online Library. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- American Chemical Society. (n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- MDPI. (n.d.). A Different View of Solvent Effects in Crystallization.
- ResearchGate. (n.d.). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
- National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- SlideShare. (n.d.). Preparation and Properties of Quinoline.
- YouTube. (2022). Quinoline - SYNTHESIS AND REACTION #mscchemistrynotes #heterocyclic #notes.
- PubMed Central. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR.
- American Chemical Society. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- YouTube. (2019). regioselectivity of radical halogenation of alkanes.
- Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers.
- National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
Sources
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- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Bromo-7-chloro-6-quinolinol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Bromo-7-chloro-6-quinolinol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this challenging synthesis. As this specific bromination targets a less activated position on the quinoline core, achieving high yield and purity requires careful control over reaction parameters. This document synthesizes established principles of electrophilic aromatic substitution with practical, field-proven insights to help you navigate the complexities of this procedure.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields in this synthesis are common and typically stem from one or more of the following factors: suboptimal reaction conditions, competing side reactions, and losses during product workup and purification.
-
Suboptimal Reaction Conditions: The bromination of the quinoline scaffold is highly sensitive to the reaction environment.
-
Causality: The starting material, 7-chloro-6-quinolinol, possesses a highly activated benzene ring due to the strong ortho, para-directing hydroxyl group at the C-6 position. This activation can lead to rapid, uncontrolled reactions if conditions are not carefully managed. The target C-3 position on the pyridine ring is significantly less reactive. Therefore, forcing conditions to achieve C-3 bromination can often promote side reactions on the more activated carbocyclic ring.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to moderate the reaction rate and improve selectivity.[1]
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution over poly-substitution.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions that can degrade the electron-rich quinolinol substrate.
-
-
-
Competing Side Reactions: The primary cause of low yield is often the formation of undesired brominated isomers and poly-brominated products.
-
Causality: The C-5 position is ortho to the activating hydroxyl group and is a likely site for competing electrophilic attack. Over-bromination can also occur, leading to di-bromo or even tri-bromo species.[2]
-
Solution:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for more selective brominations as it provides a low, constant concentration of Br₂ in the reaction mixture.[3]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS. Using a large excess will drastically increase the formation of poly-brominated byproducts.
-
Solvent Choice: Solvents like chloroform, acetonitrile, or acetic acid are commonly used. Acetonitrile can be a good choice as it is polar enough to dissolve the starting materials but is relatively unreactive.[1]
-
-
-
Workup and Purification Losses: Significant product loss can occur during the isolation phase.
-
Causality: The product is amphoteric and may have complex solubility behavior. The HBr generated during the reaction forms a salt with the quinoline nitrogen, altering its solubility.[1]
-
Solution:
-
Neutralization: After the reaction, a careful wash with a mild base like sodium bicarbonate (NaHCO₃) solution is crucial to neutralize HBr and break the quinoline salt, thereby improving extraction into an organic solvent.[2][4]
-
Quenching: Any unreacted bromine should be quenched with a reducing agent like sodium thiosulfate solution before extraction. This prevents further bromination during workup.[5]
-
Purification Method: Avoid overly aggressive purification methods. Recrystallization is often preferred over column chromatography for larger scales to minimize losses, provided a suitable solvent system can be identified.
-
-
Question 2: My TLC analysis shows multiple spots. What are the likely impurities and how can I identify them?
Answer: A complex TLC profile is a common observation. The impurities are typically unreacted starting material and various side products.
-
Likely Impurities:
-
Unreacted 7-chloro-6-quinolinol: Usually the most polar spot (lowest Rf) besides baseline impurities.
-
5-Bromo-7-chloro-6-quinolinol: The primary isomeric byproduct due to the strong directing effect of the C-6 hydroxyl group. Its polarity will be similar to the desired product.
-
3,5-Dibromo-7-chloro-6-quinolinol: A common poly-brominated product. It will be significantly less polar (higher Rf) than the mono-brominated products.
-
Succinimide: If using NBS, this is a major byproduct. It is highly polar and often soluble in aqueous solutions, making it removable during workup.[4]
-
-
Identification Strategy:
-
Co-spotting: Spot your crude reaction mixture alongside the pure starting material on the same TLC plate. This will definitively identify the starting material spot.
-
Staining: Use a visualizing agent like potassium permanganate stain. Phenolic compounds like the product and starting material will typically show up as yellow/brown spots on a purple background.
-
Spectroscopic Analysis: For definitive identification, isolate the major impurities via column chromatography or preparative TLC and analyze them using ¹H NMR and Mass Spectrometry. The proton at the C-5 position in the desired C-3 bromo product will appear as a singlet, whereas the C-5 bromo isomer will show a singlet for the C-8 proton and the absence of the C-5 proton signal.
-
Question 3: What is the most effective method for purifying the crude this compound?
Answer: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of the reaction.
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and poly-brominated impurities, especially on a smaller scale.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexanes.
-
Pro-Tip: The phenolic hydroxyl group can cause the compound to streak on the silica gel. Adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can often lead to sharper peaks and better separation.
-
-
Recrystallization: This is a more scalable and economical method if a suitable solvent can be found that effectively separates the product from the key impurities.
-
Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
Procedure: Dissolve the crude material in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Purity Check: Always check the purity of the recrystallized material and the mother liquor by TLC to assess the effectiveness of the purification.
-
Frequently Asked Questions (FAQs)
Question 1: What is the general synthetic pathway for this compound?
Answer: The synthesis is achieved through the direct electrophilic bromination of 7-chloro-6-quinolinol. This reaction falls under the category of Electrophilic Aromatic Substitution (EAS), where an electrophilic bromine species (Br⁺) substitutes a hydrogen atom on the quinoline ring.[6] The key challenge lies in directing the substitution to the C-3 position in the presence of the more activated C-5 position.
Caption: General workflow for the synthesis of this compound.
Question 2: What is the underlying mechanism of this bromination reaction?
Answer: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: The brominating agent (e.g., NBS) generates an electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The π-electron system of the quinoline ring attacks the Br⁺ electrophile. This attack is the rate-determining step. The hydroxyl group at C-6 strongly activates the ring, making it nucleophilic. While attack is most favored at the ortho (C-5, C-7) and para positions, the C-3 position can also be attacked, albeit at a slower rate.
-
Formation of the Arenium Ion (Sigma Complex): The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A weak base (e.g., solvent or the succinimide anion if using NBS) removes the proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the final product.
Caption: Simplified mechanism of electrophilic bromination.
Question 3: Which brominating agents are suitable, and what are their pros and cons?
Answer: The choice of brominating agent is critical for controlling the selectivity and yield of the reaction.
| Brominating Agent | Pros | Cons |
| N-Bromosuccinimide (NBS) | - Milder and more selective than Br₂.[3][7] - Easier to handle (solid). - Generates Br₂ in situ at a low concentration, reducing over-bromination. | - More expensive than Br₂. - Produces succinimide as a byproduct that must be removed.[4] |
| Molecular Bromine (Br₂) | - Inexpensive and readily available. - Highly reactive, can be useful if the substrate is deactivated. | - Highly toxic, corrosive, and volatile; requires careful handling in a fume hood.[7] - Less selective, often leads to over-bromination and side products.[1] |
| Tetrabutylammonium tribromide (TBATB) | - Solid, stable, and easy-to-handle source of bromine. - Can offer improved regioselectivity in some systems. | - Higher molecular weight means more reagent is needed by mass. - Can be more expensive. |
Question 4: What are the most critical experimental parameters to control?
Answer: To maximize the yield of the desired 3-bromo isomer, precise control over the following parameters is essential.
Caption: Critical parameters for optimizing the synthesis.
-
Temperature: As discussed, low temperatures (0 °C) slow down the reaction, allowing the kinetic differences between attacks at C-3 and C-5 to be better exploited, thus improving regioselectivity.
-
Stoichiometry: This is arguably the most critical parameter. A slight excess of the brominating agent may be needed to drive the reaction to completion, but a large excess will guarantee the formation of poly-brominated products. Careful monitoring by TLC is essential to determine the optimal amount.
-
Rate of Addition: A slow, controlled addition of the brominating agent prevents localized high concentrations, which can lead to rapid, exothermic reactions and the formation of side products.
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC. Compare the reaction mixture to the starting material to track its consumption and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into di-brominated species.
References
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]
-
Ökten, S., Karakuş, E., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Ökten, S., Köprülü, M., Özcan, H. N., & Çakmak, O. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]
-
Gemoets, H., Govaerts, S., & Van Hecke, K. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]
-
Sharma, V., Kumar, V., & Singh, P. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. University of Rochester Chemistry. Available at: [Link]
Sources
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- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Bromo-7-chloro-6-quinolinol Reactions
Welcome to the technical support center for synthetic transformations involving 3-Bromo-7-chloro-6-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile, yet challenging, substrate. As a key intermediate in the synthesis of important pharmaceutical agents like Neratinib, mastering its selective functionalization is critical.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the reactivity of this compound to build a strong basis for catalyst selection.
Q1: Which halogen, the bromine at C3 or the chlorine at C7, is more reactive in a standard palladium-catalyzed cross-coupling reaction?
A: The bromine at the C3 position is significantly more reactive than the chlorine at the C7 position. This selectivity is rooted in fundamental principles of organometallic chemistry. The first and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4] The C-Br bond (bond dissociation energy ≈ 280 kJ/mol) is weaker than the C-Cl bond (bond dissociation energy ≈ 340 kJ/mol). Consequently, the energy barrier for oxidative addition into the C-Br bond is lower, allowing for preferential reaction at the C3 position under carefully controlled conditions. By selecting an appropriate catalyst and keeping reaction temperatures mild, it is possible to achieve highly selective functionalization at the C3-Br position while leaving the C7-Cl bond intact for subsequent transformations.[5]
Q2: How does the quinoline nitrogen atom influence catalyst activity?
A: The lone pair of electrons on the quinoline nitrogen atom can significantly impact the catalytic cycle, often in a negative way. The nitrogen can act as a Lewis base and coordinate to the electron-deficient palladium center.[6] This coordination can lead to several undesirable outcomes:
-
Catalyst Inhibition: The nitrogen can compete with the desired phosphine ligands for coordination sites on the palladium, forming stable but catalytically inactive complexes.
-
Catalyst Deactivation/Poisoning: Strong coordination can effectively sequester the palladium, removing it from the catalytic cycle entirely, a common cause of catalyst deactivation.[7][8][9]
To mitigate these effects, the use of bulky (sterically hindered) phosphine ligands is highly recommended. These ligands occupy more space around the palladium center, disfavoring the coordination of the quinoline nitrogen.
Q3: What are the primary types of cross-coupling reactions used with this substrate, and what are the best "first-pass" catalyst systems to try?
A: The most common and powerful transformations for this substrate are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Here are the recommended starting points:
-
Suzuki-Miyaura Coupling (C-C bond formation): This is the most widely used method for creating carbon-carbon bonds.[10][11] A good initial choice is a pre-catalyst system like CataXCium A Pd G3 or a combination of a palladium source like Pd(OAc)₂ with a bulky biarylphosphine ligand such as SPhos or XPhos.[11]
-
Sonogashira Coupling (C-C alkyne formation): This reaction requires a dual catalyst system.[12][13] Typically, a palladium complex like Pd(PPh₃)₂Cl₂ is used in conjunction with a copper(I) co-catalyst, such as CuI. The choice of ligand on the palladium can influence regioselectivity in di-halogenated systems.[14]
-
Buchwald-Hartwig Amination (C-N bond formation): The choice of ligand is critical for successful C-N coupling and depends heavily on the nature of the amine coupling partner.[15][16] For primary amines, a Josiphos-type ligand is often effective, while for secondary amines, RuPhos may provide better results.[16]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during reactions with this compound.
Problem: Low or No Yield
A low yield is the most common issue. The cause can often be pinpointed by systematically evaluating the reaction parameters.
Caption: Troubleshooting workflow for low-yield reactions.
-
Potential Cause 1: Poor Reagent Quality or Reaction Setup
-
Diagnosis: This is the first and most crucial checkpoint. Palladium(0) catalysts are sensitive to oxygen, and many coupling partners (especially boronic acids) can degrade over time.[6]
-
Solution:
-
Ensure Inert Atmosphere: Use a robust method to deoxygenate your reaction. The standard is to evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen) three times.[17] Ensure solvents are properly degassed via sparging or freeze-pump-thaw cycles.
-
Verify Reagent Integrity: Use fresh, high-purity coupling partners. Boronic acids, for example, can undergo trimerization to form boroxines upon standing, which are often less reactive. Use freshly opened, anhydrous solvents.
-
-
-
Potential Cause 2: Suboptimal Catalyst, Ligand, or Base Combination
-
Diagnosis: The reaction stalls or shows minimal conversion even with high-quality reagents and a proper setup. This points to an inappropriate catalyst system for this specific substrate.
-
Solution: A screening of conditions is necessary. The quinoline moiety makes this substrate particularly sensitive to the electronic and steric properties of the catalyst. Refer to the table in Section 3 for recommended starting points for different reaction types. The choice of base is also critical; a base that is too weak may not facilitate the catalytic cycle, while one that is too strong can cause degradation of functional groups.[17]
-
-
Potential Cause 3: Catalyst Poisoning by the Quinoline Nitrogen
-
Diagnosis: The reaction may start but then quickly stalls, or it may not initiate at all, especially with less bulky ligands. This suggests strong inhibition by the substrate itself.[6][8]
-
Solution:
-
Switch to a Bulkier Ligand: Employ ligands with high steric hindrance near the metal center, such as t-BuXPhos or BrettPhos.[16] These ligands create a protective pocket around the palladium, making it more difficult for the quinoline nitrogen to coordinate and poison the catalyst.
-
Lower the Reaction Temperature: At lower temperatures, the inhibitory coordination of the nitrogen may be less favorable, allowing the desired catalytic cycle to proceed, albeit at a slower rate.
-
-
Problem: Lack of Regioselectivity (Reaction at both C3-Br and C7-Cl)
-
Potential Cause: Overly Active Catalyst or Harsh Conditions
-
Diagnosis: LC-MS or ¹H NMR analysis shows a mixture of products, including the desired C3-substituted product, the C7-substituted product, and the di-substituted product.
-
Solution:
-
Reduce Temperature: This is the most effective way to enhance selectivity. Start reactions at a lower temperature (e.g., 60-80 °C) and monitor for selective conversion of the C-Br bond before considering increasing the temperature.
-
Choose a Less Reactive Catalyst System: Avoid catalyst systems known for their extremely high activity in activating C-Cl bonds, such as those based on highly electron-rich and bulky ligands, if you desire selectivity. For the initial C-Br coupling, a standard system like Pd(PPh₃)₄ may offer better selectivity than a more advanced Buchwald-type catalyst.[18]
-
Limit Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed to prevent subsequent, slower reaction at the C7-Cl position.
-
-
Problem: Significant Side Product Formation
-
Potential Cause 1: Homocoupling of the Coupling Partner
-
Diagnosis: Formation of dimers of your boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) is observed.
-
Solution: This is almost always caused by the presence of oxygen.[17] Rigorous deoxygenation of the reaction mixture and solvent is essential. Ensure your inert gas line is pure. Reducing catalyst loading can sometimes minimize this pathway.
-
-
Potential Cause 2: Dehalogenation (Replacement of Br or Cl with H)
-
Diagnosis: The major product observed is 7-chloro-6-quinolinol or 3-bromo-6-quinolinol.
-
Solution: This side reaction, often called hydrodehalogenation, can be caused by certain bases or solvents acting as hydride (H⁻) donors.
-
Change the Base: If using an alkoxide base like NaOt-Bu, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), which are less prone to this side reaction.[17]
-
Evaluate the Solvent: Some alcohols or even THF can be sources of hydrogen. Ensure you are using high-purity, anhydrous solvents.
-
-
Section 3: Experimental Protocols & Data
Table 1: Catalyst System Screening Guide for this compound
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2.0) | Toluene/H₂O or Dioxane/H₂O | 80-100 | Excellent for achieving high yields. Bulky ligand helps prevent catalyst inhibition.[11] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | PPh₃ (4-10%) + CuI (1-5%) | Et₃N or DiPEA | THF or DMF | 50-70 | Classic conditions. The copper co-catalyst is crucial.[12][13] Monitor for homocoupling. |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4-6%) | NaOt-Bu or LHMDS (1.5) | Toluene or Dioxane | 90-110 | Highly dependent on the amine. Use LHMDS for substrates with base-sensitive functional groups.[15][16] |
| Selective C-Br | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | Milder conditions to favor selective reaction at the more reactive C-Br bond.[18] |
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Br Position
This protocol provides a robust starting point for coupling an arylboronic acid selectively at the C3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and lightly mix. Add this catalyst mixture to the Schlenk flask.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Via syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizations
Catalytic Cycle and Common Failure Points
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights where common issues can arise.
Caption: Suzuki-Miyaura cycle and common failure points.
References
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Springer. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]
- Google Patents. (n.d.). CN103265530A - Preparation method of neratinib.
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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ACS Publications. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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ACS Publications. (2012). Cross-Coupling Reactions. Retrieved from [Link]
-
Synfacts. (2013). Formal Synthesis of Neratinib. Retrieved from [Link]
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OSTI.gov. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Retrieved from [Link]
-
ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The mathematical catalyst deactivation models: a mini review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
- Google Patents. (n.d.). CN103588755B - The preparation method of Neratinib.
-
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]
-
ResearchGate. (2018). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (2012). The Wittig–Horner reaction for the synthesis of neratinib. Retrieved from [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
Hiden Analytical. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Bromo- vs. 3-Chloroquinolinol: A Framework for Discovery
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1][2] The strategic placement of substituents on this heterocyclic system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's therapeutic properties. Among the most impactful modifications is halogenation. This guide provides a comparative framework for studying the biological activities of two closely related halogenated quinolinols: 3-bromoquinolinol and 3-chloroquinolinol.
While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide will establish a robust foundation for such a study. We will delve into the anticipated differences in their biological profiles based on established structure-activity relationships (SAR) for halogenated quinolines.[3][4] Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to generate the necessary comparative data, ensuring a self-validating and rigorous scientific investigation.
The Rationale: Why Compare 3-Bromo- vs. 3-Chloroquinolinol?
The introduction of a halogen at the 3-position of the quinolinol ring is expected to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets. The choice between bromine and chlorine is not arbitrary; these halogens possess distinct physicochemical characteristics that can lead to differential biological outcomes.
Key Physicochemical Differences:
| Property | Bromine (Br) | Chlorine (Cl) | Implication for Biological Activity |
| Atomic Radius (Å) | 1.14 | 0.99 | Bromine's larger size can lead to enhanced van der Waals interactions but may also introduce steric hindrance at the target binding site. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Chlorine's higher electronegativity can result in a more polarized C-X bond, potentially altering the molecule's hydrogen bonding capacity and overall electronic distribution. |
| Polarizability (ų) | 4.77 | 3.03 | Bromine's greater polarizability can lead to stronger, more favorable non-covalent interactions, such as halogen bonding, with biological macromolecules.[5][6] |
| Lipophilicity (Hansch-Leo π parameter) | +0.86 | +0.71 | Both halogens increase lipophilicity compared to hydrogen, which can enhance membrane permeability. The slightly higher lipophilicity of bromine may lead to better cell penetration. |
Based on these differences, it is hypothesized that 3-bromoquinolinol may exhibit enhanced potency in certain biological assays due to its potential for stronger halogen bonding and increased lipophilicity. Conversely, the smaller size of the chlorine atom in 3-chloroquinolinol might be advantageous if the target's binding pocket is sterically constrained.
Anticipated Biological Activities
The quinoline nucleus is a well-established pharmacophore with demonstrated efficacy in two primary therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity
Halogenated quinolines have shown considerable promise as antibacterial and antifungal agents.[7][8] The proposed mechanism for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] The substitution pattern on the quinoline ring plays a critical role in the spectrum and potency of this activity. It is plausible that both 3-bromo- and 3-chloroquinolinol will exhibit antimicrobial properties, with the nature of the halogen influencing the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Anticancer Activity
The quinoline scaffold is also a key component of several anticancer agents.[2][9] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. The presence of a halogen has been associated with enhanced cytotoxic effects in some quinoline series.[9][10] Therefore, a comparative study of 3-bromo- and 3-chloroquinolinol against a panel of cancer cell lines is a logical and promising avenue of investigation.
A Framework for Comparative Experimental Investigation
To facilitate a direct and meaningful comparison, a standardized set of experimental protocols is essential. The following workflows are designed to be self-validating and provide a clear path for generating robust comparative data.
Synthesis of 3-Haloquinolinols
The synthesis of 3-bromo- and 3-chloroquinolinol can be approached through established synthetic routes for halogenated quinolines. A general approach often involves the Skraup synthesis or related methods to construct the quinoline core, followed by or incorporating a halogenation step.[11][12] For instance, one could envision a synthesis starting from an appropriately substituted aniline and proceeding through cyclization and subsequent halogenation.
Caption: A generalized workflow for the synthesis of 3-haloquinolinols.
Experimental Protocol 1: Antimicrobial Susceptibility Testing
To compare the antimicrobial efficacy of 3-bromo- and 3-chloroquinolinol, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.[1][13][14]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of 3-bromoquinolinol and 3-chloroquinolinol in dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strain Selection: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
-
Preparation of Inoculum: Culture the selected strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Serial Dilution in 96-Well Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard for initial anticancer screening.[15][16][17][18][19]
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-bromoquinolinol and 3-chloroquinolinol (e.g., from 0.1 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound.
Caption: Workflow for the MTT cell viability assay.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | 3-Bromoquinolinol | 3-Chloroquinolinol | Positive Control |
| S. aureus | |||
| E. coli | |||
| C. albicans | |||
| ... |
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Cancer Cell Line | 3-Bromoquinolinol | 3-Chloroquinolinol | Positive Control |
| MCF-7 | |||
| A549 | |||
| HCT116 | |||
| ... |
Concluding Remarks for the Research Professional
This guide provides a scientifically grounded framework for a comparative study of 3-bromo- and 3-chloroquinolinol. While direct comparative data is currently sparse, the principles of structure-activity relationships in halogenated quinolines suggest that meaningful differences in their biological activities are likely. The provided experimental protocols are robust and widely accepted in the field, ensuring that the data generated will be of high quality and suitable for publication and further drug development efforts. By systematically applying these methodologies, researchers can elucidate the subtle yet significant impact of halogen substitution on the therapeutic potential of the quinolinol scaffold, contributing valuable knowledge to the field of medicinal chemistry.
References
A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The following are foundational references that inform the rationale and protocols presented herein:
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. Available at: [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics. Available at: [Link]
-
Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. (2020). University of Florida Tech Licensing. Available at: [Link]
-
In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. Available at: [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules. Available at: [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Current Organic Synthesis. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). European Journal of Microbiology and Immunology. Available at: [Link]
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Influence of chlorine substituents on biological activity of chemicals: a review. (1999). Journal für Praktische Chemie/Chemiker-Zeitung. Available at: [Link]
- Synthesis method of 8-hydroxyquinoline. (2016). Google Patents.
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). Journal of the Indian Chemical Society. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (2016). ResearchGate. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry. Available at: [Link]
-
The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). SAGE Journals. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. Available at: [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Molecules. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). RSC Medicinal Chemistry. Available at: [Link]
-
MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. University of Nebraska-Lincoln. Available at: [Link]
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega. Available at: [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. Available at: [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (1999). ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MTT assay | Cell Viability and Cytotoxicity determination using MTT assay. (2021). YouTube. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-7-chloro-6-quinolinol
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 3-Bromo-7-chloro-6-quinolinol, a halogenated derivative of the versatile quinoline scaffold, presents unique analytical challenges due to the presence of two different halogen atoms. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by theoretical experimental data and established analytical principles. We will explore optimal instrumental parameters, predictable fragmentation patterns, and how mass spectrometry compares to alternative analytical techniques.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.50 g/mol | [1] |
| Chemical Structure | OC1=C(Cl)C=C2N=CC(Br)=CC2=C1 | [1] |
The presence of both bromine and chlorine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br) will result in a characteristic isotopic cluster in the mass spectrum, which is a key identifying feature.[2][3]
Mass Spectrometry Analysis: A Detailed Workflow
Mass spectrometry is a powerful technique for determining the molecular weight and structure of compounds. For this compound, a combined liquid chromatography-mass spectrometry (LC-MS) approach is highly recommended for its ability to separate the analyte from complex matrices and provide high-sensitivity detection.
Caption: A typical LC-MS workflow for the analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to a working concentration of 1 µg/mL in a 50:50 mixture of methanol and water.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Gas (N₂): 800 L/hr at 350 °C.
- Mass Analyzer: Q-TOF.
- Acquisition Range: m/z 50-500.
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV.
Expected Mass Spectrum and Isotopic Pattern
Due to the presence of one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4. The relative abundances of these peaks can be predicted based on the natural isotopic abundances of Br and Cl.[4][5]
| Isotope Combination | Theoretical m/z | Expected Relative Abundance |
| C₉H₅⁷⁹Br³⁵ClNO | 257.92 | ~75% |
| C₉H₅⁸¹Br³⁵ClNO / C₉H₅⁷⁹Br³⁷ClNO | 259.92 | ~100% (sum of two) |
| C₉H₅⁸¹Br³⁷ClNO | 261.92 | ~25% |
The most abundant peak in the cluster will be the M+2 peak. This distinctive pattern is a powerful diagnostic tool for identifying compounds containing both bromine and chlorine.[2][3]
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). The fragmentation of the protonated molecule [M+H]⁺ of this compound is expected to follow pathways common to quinoline derivatives.[6]
Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.
Key expected fragment ions include the loss of HBr, the loss of a chlorine radical, and the loss of carbon monoxide from the phenol group. Further fragmentation of these primary ions can provide more detailed structural information.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also be employed for the analysis of halogenated quinolines, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass analysis. | Excellent separation for volatile and thermally stable compounds.[7] | Requires derivatization for non-volatile compounds like phenols. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection by UV absorbance. | Robust, widely available, and cost-effective. | Less sensitive and selective than MS; provides no structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, and is a more complex technique.[8] |
For routine quantification, HPLC-UV may be sufficient. For identification of unknowns or detailed structural work, GC-MS (with derivatization) or NMR are valuable, but LC-MS offers a superior balance of sensitivity, selectivity, and structural information for this class of compounds.
Conclusion
The mass spectrometric analysis of this compound is a robust and informative approach for its characterization. The key to successful analysis lies in recognizing the unique isotopic pattern generated by the presence of both bromine and chlorine. High-resolution mass spectrometry coupled with tandem MS capabilities allows for confident identification and structural elucidation. When compared to other analytical techniques, LC-MS provides an unparalleled combination of sensitivity, selectivity, and structural insight, making it the premier choice for researchers in drug discovery and development working with novel halogenated compounds.
References
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. [Link]
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Journal of Chromatographic Science. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
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Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
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NIST WebBook. (n.d.). Quinoline. [Link]
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YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. [Link]
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ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. [Link]
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York University. (2021). Radicals and Mass Spectrometry (MS). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
